Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H8FN3O2. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a fluorine atom and an ethyl ester group adds to its unique chemical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate typically involves multi-step organic reactions
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form dihydroimidazoles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI) in acetonitrile.
Esterification: Ethanol and sulfuric acid under reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Formation of various substituted imidazoles.
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazoles.
Hydrolysis: 2-amino-5-fluoro-1H-imidazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 2-amino-1H-imidazole-4-carboxylate: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
5-Fluoro-1H-imidazole-4-carboxylate: Lacks the ethyl ester group, affecting its solubility and reactivity.
2-Amino-5-fluoro-1H-imidazole-4-carboxylic acid: The carboxylic acid form, which may have different pharmacokinetic properties.
The presence of the fluorine atom and the ethyl ester group in this compound makes it unique, potentially offering enhanced biological activity and stability compared to its analogs.
Biological Activity
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions, and therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C6H7FN2O2 and a molecular weight of approximately 173.145 g/mol. The presence of the amino and carboxylate functional groups enhances its reactivity and potential interactions with biological targets, such as enzymes and receptors involved in metabolic pathways.
Preliminary studies suggest that this compound may interact with specific proteins or enzymes, influencing various metabolic pathways. The compound's structural features allow it to act as a potential inhibitor of certain biological processes, which could be beneficial in treating diseases such as cancer and infections.
Biological Activity
The biological activity of this compound has been evaluated in several contexts:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound could potentially inhibit the growth of various bacteria and fungi, making it a candidate for further evaluation in antimicrobial therapies .
2. Anticancer Properties
Studies on related imidazole derivatives have shown promising antiproliferative effects against cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating effective inhibition of cell proliferation .
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | TBD | Potentially inhibits tubulin polymerization |
Related Compound A | MCF-7 | 52 | Induces apoptosis |
Related Compound B | MDA-MB-231 | 74 | Cell cycle arrest |
3. Enzyme Inhibition
The compound may also act as an enzyme inhibitor, particularly targeting pathways involved in cancer metabolism. Understanding these interactions can provide insights into its therapeutic potential and guide drug development efforts .
Case Studies
Several case studies have highlighted the biological activity of imidazole derivatives:
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of a series of imidazole derivatives, including those structurally related to this compound. The results indicated significant G2/M phase cell cycle arrest and induction of apoptosis in treated cells, supporting the potential use of these compounds in cancer therapy .
Case Study 2: Antimicrobial Testing
In another study, various imidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that this compound could be similarly effective due to its structural characteristics .
Properties
CAS No. |
89676-58-4 |
---|---|
Molecular Formula |
C6H8FN3O2 |
Molecular Weight |
173.15 g/mol |
IUPAC Name |
ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C6H8FN3O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H3,8,9,10) |
InChI Key |
WIQFWXOIZYVKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)N)F |
Origin of Product |
United States |
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